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molecular formula C11H11N3O2S B8293083 3-amino-N-pyridin-3-ylbenzenesulfonamide

3-amino-N-pyridin-3-ylbenzenesulfonamide

Cat. No. B8293083
M. Wt: 249.29 g/mol
InChI Key: RAGFYHJTQKWYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06638953B2

Procedure details

To a solution of 3-(pyrid-3-ylaminosulphonyl)-nitrobenzene (4.279 g, 15.3 mmol) in ethanol (500 ml)/dimethylformamide (50 ml) was added 10% palladium catalyst on charcoal (1 g) and the reaction mixture was hydrogenated at atmospheric pressure for 2 hours. The reaction mixture was then filtered through kieselguhr before being evaporated under reduced pressure to give the product as a white solid (3.749 g, 98%)
Quantity
4.279 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([NH:7][S:8]([C:11]2[CH:12]=[C:13]([N+:17]([O-])=O)[CH:14]=[CH:15][CH:16]=2)(=[O:10])=[O:9])[CH:2]=1.CN(C)C=O>C(O)C.[Pd]>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([NH:7][S:8]([C:11]2[CH:12]=[C:13]([NH2:17])[CH:14]=[CH:15][CH:16]=2)(=[O:10])=[O:9])[CH:2]=1

Inputs

Step One
Name
Quantity
4.279 g
Type
reactant
Smiles
N1=CC(=CC=C1)NS(=O)(=O)C=1C=C(C=CC1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through kieselguhr
CUSTOM
Type
CUSTOM
Details
before being evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC(=CC=C1)NS(=O)(=O)C=1C=C(C=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.749 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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